molecular formula C10H11BrN6O B5852553 3-bromo-4-methoxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone

3-bromo-4-methoxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone

Cat. No. B5852553
M. Wt: 311.14 g/mol
InChI Key: XFCJTDIGVKDEHX-WLRTZDKTSA-N
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Description

3-bromo-4-methoxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is a hydrazone derivative of 3-bromo-4-methoxybenzaldehyde and 4-amino-4H-1,2,4-triazole. The synthesis of this compound has been extensively studied, and its mechanism of action has been investigated in various scientific studies.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
3-bromo-4-methoxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone has been found to exhibit various biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells by increasing the production of reactive oxygen species (ROS). It has also been found to inhibit the activity of various enzymes, including topoisomerase II and tubulin.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-4-methoxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone in lab experiments is its high potency against cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions.

Future Directions

There are several future directions for the research on 3-bromo-4-methoxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone. One potential direction is to investigate the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate the compound's potential as a radioprotective agent for cancer patients undergoing radiation therapy. Additionally, further studies are needed to fully understand the compound's mechanism of action and to optimize its pharmacological properties.
In conclusion, 3-bromo-4-methoxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone is a promising compound with potential therapeutic properties. Its synthesis method has been extensively studied, and its mechanism of action has been investigated in various scientific studies. Further research is needed to fully understand the compound's potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 3-bromo-4-methoxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone involves the reaction of 3-bromo-4-methoxybenzaldehyde and 4-amino-4H-1,2,4-triazole in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is obtained in good yield. The purity of the product is confirmed by various spectroscopic techniques.

Scientific Research Applications

3-bromo-4-methoxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone has been extensively studied for its potential therapeutic properties. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to exhibit antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

3-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN6O/c1-18-9-3-2-7(4-8(9)11)5-13-15-10-16-14-6-17(10)12/h2-6H,12H2,1H3,(H,15,16)/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCJTDIGVKDEHX-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NN=CN2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NN=CN2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202395
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-bromo-4-methoxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone

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